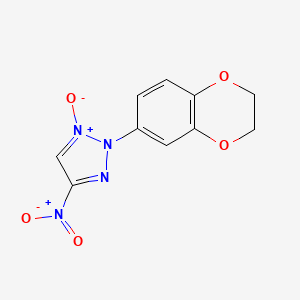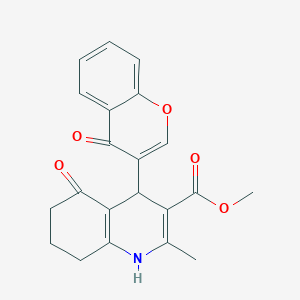![molecular formula C19H22N2O2S B5214078 N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating programmed cell death (apoptosis).
Wirkmechanismus
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide is a selective inhibitor of Bcl-2, which is a protein that plays a critical role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer, and its overexpression can prevent cancer cells from undergoing apoptosis, allowing them to survive and proliferate. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide binds to the hydrophobic groove of Bcl-2, preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak, which are required for the initiation of apoptosis. By inhibiting Bcl-2, N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide can induce apoptosis in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Bcl-2, making it an ideal tool for studying the role of Bcl-2 in cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy, making it a valuable tool for studying drug resistance in cancer. However, N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide also has a short half-life in vivo, which can limit its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors that can overcome the limitations of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Bcl-2 inhibitors, which can help to identify the patients who are most likely to benefit from these treatments. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of Bcl-2 inhibitors in combination with other treatments, such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final deprotection step. The key intermediate is prepared by reacting 4-methylbenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The coupling reaction involves the reaction of the key intermediate with N-(tert-butoxycarbonyl)-isobutylamine and 2-bromoacetyl bromide. The final deprotection step involves the removal of the tert-butoxycarbonyl group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in treating various types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to be effective in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also shown promise in treating solid tumors, such as non-small cell lung cancer (NSCLC), breast cancer, and melanoma.
Eigenschaften
IUPAC Name |
4-methyl-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-20-19(23)17(11-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNHLXUIEMKN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((Isobutylamino)carbonyl)-2-(2-thienyl)vinyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)

![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)


![(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
![N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide](/img/structure/B5214093.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)